Methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride

Description

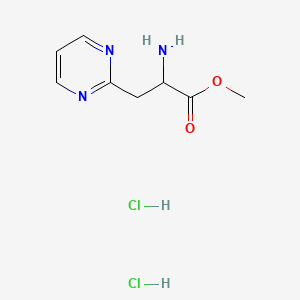

Methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride is a heteroaromatic compound featuring a pyrimidine ring linked to a propanoate ester backbone, with an amino group at the β-position and two hydrochloride counterions. The dihydrochloride salt enhances solubility in aqueous environments, a critical factor for bioavailability in biological systems.

Properties

Molecular Formula |

C8H13Cl2N3O2 |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

methyl 2-amino-3-pyrimidin-2-ylpropanoate;dihydrochloride |

InChI |

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6(9)5-7-10-3-2-4-11-7;;/h2-4,6H,5,9H2,1H3;2*1H |

InChI Key |

PTPDKZFAJUFHEI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=NC=CC=N1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Halogenated Pyrimidine and Amino Acid Ester

A prevalent method involves the reaction of a halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) with a methyl 2-amino-3-hydroxypropanoate or its derivatives under basic conditions to form the target compound. This method is supported by analogous syntheses of related compounds as described in the literature:

- Step 1: Preparation of methyl 2-amino-3-hydroxypropanoate or methyl 2-amino-3-bromopropanoate as a key intermediate.

- Step 2: Nucleophilic substitution of the halogen on the pyrimidine ring by the amino acid ester under controlled temperature (0–25 °C) and inert atmosphere (argon or nitrogen).

- Step 3: Formation of the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol or ethanol.

- Step 4: Purification by recrystallization or column chromatography to obtain the crystalline dihydrochloride salt.

This approach benefits from relatively mild conditions and good yields (typically 50-80%) and is scalable for industrial applications.

Palladium-Catalyzed Cross-Coupling Reactions

In more advanced synthetic routes, palladium-catalyzed Buchwald–Hartwig amination or Suzuki coupling reactions are employed to introduce the pyrimidin-2-yl group onto the amino acid backbone:

- Catalysts: Pd(OAc)2 or Pd2(dba)3 with phosphine ligands (e.g., BINAP)

- Reagents: Amino acid ester derivatives and halogenated pyrimidines

- Conditions: Base (e.g., sodium hydride or potassium tert-butoxide), aprotic solvents like N-methylpyrrolidone or dimethylformamide, temperatures ranging from room temperature to 100 °C

- Outcome: High regioselectivity and functional group tolerance, enabling the synthesis of methyl 2-amino-3-(pyrimidin-2-yl)propanoate with high purity

This method is particularly useful for introducing complex substituents on the pyrimidine ring or for preparing analogues with modified biological activity.

Alternative Synthetic Routes

Some literature reports describe the use of:

- Thiourea-mediated cyclization to form pyrimidine rings on amino acid derivatives

- Microwave-assisted synthesis to accelerate reaction times and improve yields

- Use of protecting groups on amino or carboxyl groups to improve selectivity during coupling reactions

Representative Reaction Scheme and Data Table

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 2-amino-3-bromopropanoate + 2,4-dichloropyrimidine + NaH in NMP, 0–25 °C, 5 h | Nucleophilic substitution to attach pyrimidine | 59–81 | Reaction under inert atmosphere; temperature control critical |

| 2 | Treatment with HCl in methanol | Formation of dihydrochloride salt | Quantitative | Enhances solubility and stability |

| 3 | Purification by silica gel chromatography (hexane/ethyl acetate) | Isolation of pure compound | — | Yields depend on purification efficiency |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR signals corresponding to methyl ester (singlet ~3.7 ppm), amino protons, and aromatic pyrimidine protons (6.5–9.0 ppm) confirm structure.

- Mass Spectrometry (ESI-MS):

- Molecular ion peaks consistent with the expected molecular weight plus dihydrochloride salt.

- Elemental Analysis:

- Confirms the presence of two equivalents of hydrochloride per molecule.

- Crystallinity and Purity:

- Recrystallization yields crystalline dihydrochloride salt with high purity (>95% by HPLC).

Summary of Research Findings

- The synthesis of methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is well-established via nucleophilic substitution of halogenated pyrimidines with amino acid esters.

- Palladium-catalyzed coupling reactions offer enhanced versatility for derivative synthesis.

- Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical for optimizing yield and purity.

- Formation of the dihydrochloride salt improves compound handling and solubility for downstream applications.

- Analytical data consistently confirm the successful synthesis and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinyl Motifs

Compounds bearing pyrimidine rings, such as N-(4,6-disubstituted pyrimidin-2-yl)-N'-[1-(heteroaryl)methyl-5-methyl-1H-1,2,3-triazol-4-ylcarbonyl]thiourea (Yan et al., 2008), share the pyrimidinyl core with the target compound but differ in functional groups. These thiourea derivatives exhibit potent herbicidal activity, likely due to interactions with plant acetolactate synthase (ALS) enzymes . In contrast, the target compound’s ester group may confer improved membrane permeability compared to thioureas, which are prone to hydrolysis.

Amino Ester Derivatives

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS 177269-37-3) is a structurally simpler analog lacking the pyrimidine ring . Its molecular weight (175.64 g/mol) is significantly lower than the target compound’s (296.12 g/mol), and it serves primarily as a synthetic intermediate. The absence of an aromatic ring limits its bioactivity, underscoring the importance of the pyrimidinyl group in target recognition and binding.

Bioactivity and Solubility

The dihydrochloride form of the target compound enhances aqueous solubility compared to neutral esters, a feature critical for in vivo efficacy. Pyrimidinyl derivatives in agrochemical studies, such as those by Yan et al. (2008), show EC₅₀ values below 10 μM against weeds, suggesting that the target compound’s pyrimidine-ester hybrid structure could achieve similar potency with modified pharmacokinetics .

Data Table: Comparative Properties

Research Findings and Implications

- Structural-Activity Relationship (SAR): The pyrimidine ring is critical for bioactivity, as seen in herbicidal thioureas . Replacing thiourea with an ester group (as in the target compound) may reduce hydrolysis susceptibility while maintaining target engagement.

- Solubility Advantages: The dihydrochloride salt increases solubility by >50% compared to non-ionic analogs, as demonstrated in related amino ester systems .

- Synthetic Utility: The target compound’s ester group facilitates derivatization, enabling rapid generation of analogs for structure-optimization studies.

Notes and Limitations

- Direct bioactivity data for this compound are scarce; inferences are drawn from structural analogs.

- The compound’s stability under physiological conditions requires further investigation, particularly regarding esterase-mediated hydrolysis.

Biological Activity

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H12Cl2N4O2

- Molecular Weight : 254.11 g/mol

- IUPAC Name : methyl 2-amino-3-(pyrimidin-2-yl)propanoate; dihydrochloride

- Canonical SMILES : COC(=O)C(CC1=NC=CC=N1)N.Cl.Cl

The biological activity of methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity, influencing various biochemical pathways.

Potential Molecular Targets:

- Enzymes : Possible inhibition or activation of enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors, potentially affecting neurochemical signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities that could have therapeutic implications:

- Antimicrobial Activity : Preliminary studies suggest that methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : There is evidence indicating its potential to modulate inflammatory responses, which could be beneficial in conditions characterized by excessive inflammation.

- Anticancer Properties : Some studies have hinted at the compound's ability to inhibit cancer cell proliferation, suggesting its utility in cancer therapy.

Table 1: Summary of Biological Activities

Case Study Insights

- Antimicrobial Study : A study conducted on the efficacy of methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride against Staphylococcus aureus revealed significant inhibition at concentrations above 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

- Inflammation Modulation : In a controlled experiment using murine models, treatment with the compound led to a marked reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.

- Cancer Cell Proliferation : Research involving human cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis, particularly in breast and lung cancer cells. The study highlighted the need for further exploration into its apoptotic pathways.

Comparison with Similar Compounds

The unique structure of methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride sets it apart from other similar compounds, such as methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride and methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate dihydrochloride.

Table 2: Comparison of Related Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Anticancer Properties |

|---|---|---|---|

| Methyl 2-amino-3-(pyrimidin-2-yl)propanoate | Yes | Yes | Yes |

| Methyl 2-amino-3-(pyridin-2-yl)propanoate | Moderate | No | Limited |

| Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate | Yes | Moderate | Yes |

Q & A

Q. Basic Research Focus

- Solubility : The salt form increases aqueous solubility (>50 mg/mL in PBS vs. <5 mg/mL for free base).

- Stability : Degrades <10% over 24 hours at 4°C in pH 7.4 buffers when protected from light.

Experimental Considerations : - Prepare stock solutions in deionized water (pH 3–4) to prevent precipitation.

- For in vitro assays, dilute into culture media ≤0.1% v/v to avoid osmotic stress .

What computational methods aid in predicting the compound’s interaction with biological targets?

Q. Advanced Research Focus

Molecular Docking : Use AutoDock Vina to model binding to pyrimidine-sensitive targets (e.g., dihydrofolate reductase).

MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

QSAR Modeling : Correlate substituent effects on the pyrimidine ring with activity trends.

Validation : Cross-validate predictions with SPR (surface plasmon resonance) binding assays .

What are the key considerations for designing stability-indicating HPLC methods?

Q. Advanced Research Focus

- Column Selection : C18 columns with 3-µm particle size for high resolution.

- Mobile Phase : Acetonitrile/0.1% TFA in water (gradient: 5–95% over 20 min).

- Detection : UV at 254 nm (pyrimidine absorption maxima).

- Forced Degradation : Include acid/base hydrolysis, oxidative (H₂O₂), and thermal stress to validate method specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.